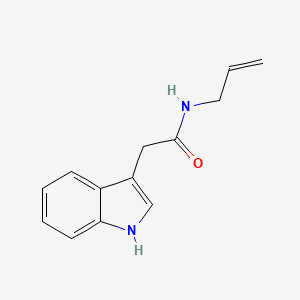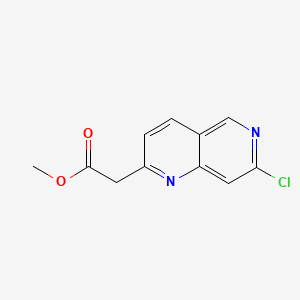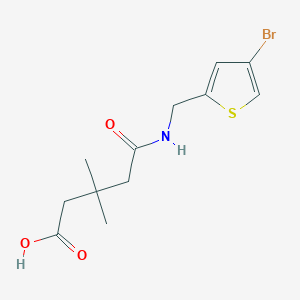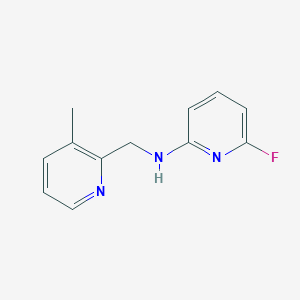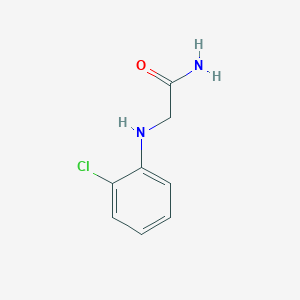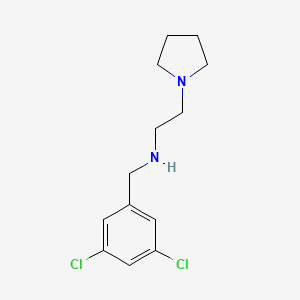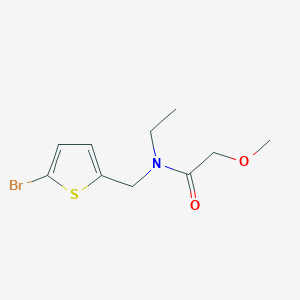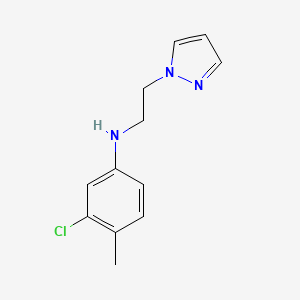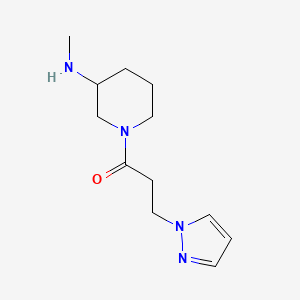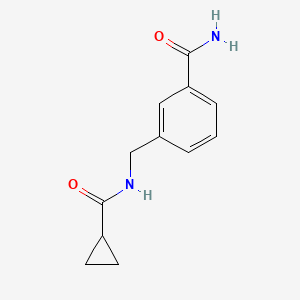
3-(Cyclopropanecarboxamidomethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropanecarboxamidomethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropanecarboxamidomethyl)benzamide typically involves the reaction of benzoyl chloride with cyclopropanecarboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane. The general procedure involves dissolving cyclopropanecarboxamide in dichloromethane, adding an aqueous solution of sodium hydroxide, and then slowly adding benzoyl chloride dropwise while stirring .
Industrial Production Methods
Industrial production of benzamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Electrosynthesis is also being explored as a greener and more sustainable method for the preparation of amides .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropanecarboxamidomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst is a typical method.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropanecarboxamidomethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropanecarboxamidomethyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzamide: Known for its use as a PARP inhibitor.
N-Phenylbenzamide: Used in the synthesis of various pharmaceuticals.
Benzanilide: Prepared by the treatment of aniline with benzoyl chloride.
Uniqueness
3-(Cyclopropanecarboxamidomethyl)benzamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-[(cyclopropanecarbonylamino)methyl]benzamide |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)10-3-1-2-8(6-10)7-14-12(16)9-4-5-9/h1-3,6,9H,4-5,7H2,(H2,13,15)(H,14,16) |
InChI-Schlüssel |
CKGQYKRHUKVTJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NCC2=CC(=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)
